N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Catalog No.
S2777244
CAS No.
862873-06-1
M.F
C6H9N3O2
M. Wt
155.157
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

CAS Number

862873-06-1

Product Name

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

IUPAC Name

N-methoxy-N-methylimidazole-1-carboxamide

Molecular Formula

C6H9N3O2

Molecular Weight

155.157

InChI

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3

InChI Key

DOQREVDTYAHWSN-UHFFFAOYSA-N

SMILES

CN(C(=O)N1C=CN=C1)OC

Solubility

not available

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol. It features a unique imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atoms, contributing to its chemical reactivity and biological properties. The compound has been cataloged under CAS number 862873-06-1 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

Organic Synthesis:

NMMIC can act as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. This property makes it valuable in the synthesis of various organic molecules, including pharmaceuticals and functional materials. For example, a study published in the journal Tetrahedron Letters demonstrated the use of NMMIC in the efficient synthesis of N-heterocyclic carbenes, which are important catalysts in organic reactions.

[^1]: Y. Li et al., "N-Methoxy-N-methyl-imidazole-1-carboxamide (NMMIC) as a new coupling reagent for the synthesis of N-heterocyclic carbenes," Tetrahedron Lett., vol. 51, no. 40, pp. 5320-5323, 2010.

Medicinal Chemistry:

NMMIC has been investigated for its potential therapeutic properties. Studies suggest it may possess:

  • Antimicrobial activity: NMMIC has exhibited antibacterial and antifungal activity against various pathogens [^2, ^3].
  • Anticancer properties: NMMIC has shown potential in inhibiting the growth of certain cancer cell lines.
Typical of imidazole derivatives. These include:

  • Acylation Reactions: It can participate in mild and chemoselective acylation reactions, where it acts as a nucleophile due to the presence of the nitrogen atom .
  • Esterification: The compound can react with carboxylic acids to form esters through amidation processes, demonstrating its utility in synthetic organic chemistry .
  • Deprotonation: Under basic conditions, it can be deprotonated to form reactive intermediates that can further participate in nucleophilic substitution reactions.

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits notable biological activity, particularly as an intermediate in drug development. Its structure allows it to interact with biological targets, potentially influencing various biochemical pathways. Research has indicated its role in:

  • Antimicrobial Activity: Compounds with imidazole rings often exhibit antimicrobial properties, making N-Methoxy-N-methyl-1H-imidazole-1-carboxamide a candidate for further exploration in this area.
  • Enzyme Inhibition: Its ability to interact with enzymes may position it as a lead compound for designing inhibitors against specific targets .

The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide typically involves several steps:

  • Formation of the Imidazole Ring: Starting materials such as N,O-dimethylhydroxylamine hydrochloride are treated with carbonyl compounds or other reagents like carbamates.
  • Methylation: The introduction of the methyl group can be achieved via methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide finds applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.
  • Organic Synthesis: It serves as an important intermediate for synthesizing other complex molecules.
  • Research: Utilized in studies focusing on enzyme interactions and biochemical pathways .

Interaction studies involving N-Methoxy-N-methyl-1H-imidazole-1-carboxamide have focused on its binding affinity with various biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Key areas of investigation include:

  • Protein Binding: Understanding how this compound interacts with proteins can reveal insights into its biological efficacy.
  • Receptor Interaction: Studies may explore its ability to bind to specific receptors, which could indicate its role in signaling pathways .

Several compounds share structural similarities with N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
N-MethylimidazoleMethyl group on nitrogenCommonly used as a solvent and catalyst
1H-Imidazole-4-carboxylic acidCarboxylic acid groupKnown for its role in biological systems
N,N-Dimethylimidazolium chlorideQuaternary ammonium saltUsed in ionic liquids and catalysis
N-Methoxy-N-methylpyrrole-1-carboxamidePyrrole ring instead of imidazoleExhibits different biological activities

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide stands out due to its specific combination of functional groups, which contributes to its unique reactivity and potential applications in medicinal chemistry compared to these similar compounds .

Dates

Modify: 2023-08-17

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